1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-15(14-8-3-4-9-16(14)20)19-17(21)18-12-6-5-7-13(10-12)22-2/h3-11H,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHNNSFMCBMBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound features a methoxyphenyl group and an indole moiety linked through a urea functional group. Its chemical formula is with a molecular weight of approximately 313.36 g/mol. The unique substitution pattern may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The indole structure is known for its ability to modulate the activity of kinases and other proteins involved in cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against selected cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-468 (Breast) | 2.5 | |
| SK-MEL-5 (Melanoma) | 1.8 | |
| HCT-116 (Colon) | 3.0 | |
| PC-3 (Prostate) | 4.2 |
These results suggest that the compound may serve as a potent candidate for further development as an anticancer agent.
Mechanistic Studies
In studies evaluating the mechanism of action, it was found that this compound inhibits specific signaling pathways associated with cell proliferation and survival. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins while promoting apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer : In a study involving MDA-MB-468 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, with an observed increase in apoptosis markers such as caspase activation and PARP cleavage .
- Melanoma Model : Another study demonstrated that administration of this compound led to tumor regression in SK-MEL-5 xenograft models, supporting its potential as a therapeutic agent .
Comparative Analysis
When compared to similar compounds, such as 1-(3-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, the methoxy-substituted derivative exhibited superior potency in inhibiting cancer cell growth, likely due to enhanced lipophilicity and better receptor binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, focusing on substituent variations and their implications:
Structural and Functional Group Analysis
- Halogenated Derivatives: Compounds with 3-Cl, 4-F or 3,4-Cl₂ substituents (e.g., ) exhibit higher molecular weights and lipophilicity, which may favor membrane permeability but reduce aqueous solubility. Cyanophenyl Analogs: The 4-CN group in 1-(4-cyanophenyl)-3-(3-methoxyphenyl)urea introduces strong electron-withdrawing effects, altering binding affinity in receptor-ligand interactions .
- Additional Methyl Groups: In 1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea , the 1,2-dimethylindole increases steric bulk, which could hinder rotational freedom and affect binding pocket accommodation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
